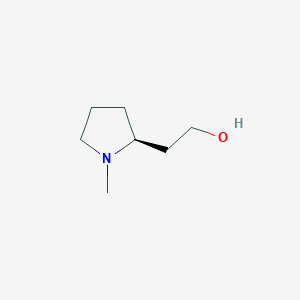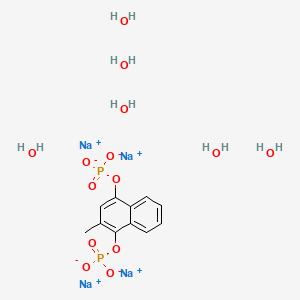
(S)-2-(1-Methylpyrrolidin-2-yl)ethanol
Overview
Description
(S)-2-(1-Methylpyrrolidin-2-yl)ethanol, also known as (S)-MPET, is a chiral molecule that has been widely used as a chiral building block in organic synthesis. It is a colorless liquid with a characteristic odor and is soluble in water, ethanol, and ether. This molecule has attracted the attention of many researchers due to its unique properties and potential applications in various fields.
Scientific Research Applications
Solvatochromic Studies and Solvent Mixtures
- A study on aryl-1, 2, 4-triazol-1-ium phenacylids in binary hydroxyl solvent mixtures, including water and ethanol, revealed insights into their structural features in hydroxyl solvents. This research highlighted the differences in interaction energies between molecular pairs in such solvent mixtures, contributing to the understanding of solvent effects on molecular properties (Dorohoi et al., 2021).
Extraction and Separation Processes
- The capacity of ionic liquids for the extraction of ethanol from its mixtures with heptane and hexane was evaluated, showing the potential of these solvents in separation processes. This work is critical for the development of more efficient and green separation technologies (González & Corderi, 2013).
Protective Groups in Polymer Chemistry
- 2-(Pyridin-2-yl)ethanol was investigated as a protective group for carboxylic acids, showcasing its utility in polymer chemistry for selectively removing protection under specific conditions. This research aids in the development of versatile materials with a range of functional applications (Elladiou & Patrickios, 2012).
Preferential Solvation Dynamics
- Studies on the preferential solvation of N-methylpyrrolidinone by ethanol in binary mixtures provided insights into solvation dynamics, crucial for understanding solvent effects in chemical reactions and processes. These findings contribute to the fundamental knowledge required for optimizing various industrial and laboratory-scale applications (Zielkiewicz, 2003).
Nanoparticle Fabrication
- Research on the preparation of sub-micrometer silica shells using poly(1-methylpyrrol-2-ylsquaraine) highlights the innovative approaches to nanoparticle fabrication, which is pivotal for applications in drug delivery, catalysis, and materials science (Lynch, Nawaz, & Bostrom, 2005).
properties
IUPAC Name |
2-[(2S)-1-methylpyrrolidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-2-3-7(8)4-6-9/h7,9H,2-6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVMBPXFPFAECB-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349202 | |
| Record name | 2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61810-78-4 | |
| Record name | 1-Methyl-2-pyrrolidineethanol, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061810784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-2-PYRROLIDINEETHANOL, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96S17PHF00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(tritiooxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1581946.png)







